

In-Depth Technical Guide to the Tetracyclic Quinolone KB-5246

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Compound of Interest		
Compound Name:	KB-5246	
Cat. No.:	B15561421	Get Quote

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Core Structure of KB-5246

KB-5246 is a novel tetracyclic quinolone antibacterial agent. Its chemical structure is characterized by a fused four-ring system.

Chemical Identifiers:



Identifier	Value	
IUPAC Name	9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.0 ⁴ ,1 ⁵ .0 ¹¹ ,1 ⁴]pentadeca-1,4,8,10-tetraene-5-carboxylic acid	
Molecular Formula	C18H18FN3O4S	
SMILES	CN1CCN(CC1)C2=C3C4C5C(=C2F)CC(=O)C(=C5SN=C4CO3)C(=O)O	
InChI	InChI=1S/C18H18FN3O4S/c1-21-2-4-22(5-3-21)15-14(19)8-6-10(23)13(18(24)25)17-11(8)12-9(20-27-17)7-26-16(12)15/h11-12H,2-7H2,1H3, (H,24,25)	

Antibacterial Activity

KB-5246 has demonstrated a broad spectrum of antibacterial activity, showing potency against both Gram-positive and Gram-negative bacteria. Its in vitro activity against Gram-negative bacteria is comparable to that of ciprofloxacin and greater than ofloxacin and norfloxacin. Notably, **KB-5246** exhibits the most potent activity against Gram-positive bacteria among the four tested agents.

In Vitro Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available quantitative data on the in vitro activity of **KB-5246**.



Bacterial Species	Strain Characteristics	KB-5246 MIC (μg/mL)	Norfloxacin MIC (µg/mL)
Streptococcus pyogenes	Norfloxacin-Resistant	0.2	>1.56
Staphylococcus aureus	Norfloxacin-Resistant	0.39	>3.13
Staphylococcus epidermidis	Norfloxacin-Resistant	0.39	>3.13
Streptococcus pneumoniae	Norfloxacin-Resistant	0.39	>12.5
Enterococcus faecalis	Norfloxacin-Resistant	0.39	>12.5

Data extracted from a study comparing the efficacy of **KB-5246** against norfloxacin-resistant strains.

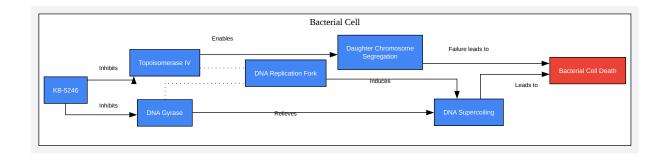
In Vivo Efficacy

In systemic infections in mice, orally administered **KB-5246** showed efficacy comparable to ofloxacin and approximately twice the activity of norfloxacin.

Mechanism of Action

As a quinolone antibacterial, the mechanism of action of **KB-5246** involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. By targeting these enzymes, **KB-5246** disrupts DNA synthesis, leading to bacterial cell death.





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Caption: Mechanism of action of KB-5246.

Experimental Protocols

The following are representative experimental protocols for the evaluation of a novel antibacterial agent like **KB-5246**.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against various bacterial strains.

- Preparation of Bacterial Inoculum:
 - Isolate colonies of the test bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - The standardized suspension is then diluted to the final inoculum concentration.
- Preparation of Microdilution Plates:



- A serial two-fold dilution of KB-5246 is prepared in the broth medium in a 96-well microtiter plate.
- Each well is inoculated with the standardized bacterial suspension.
- Positive (no drug) and negative (no bacteria) control wells are included.
- Incubation:
 - The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
- Determination of MIC:
 - The MIC is recorded as the lowest concentration of KB-5246 that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing (Murine Systemic Infection Model)

This model is used to assess the in vivo efficacy of an antibacterial agent.

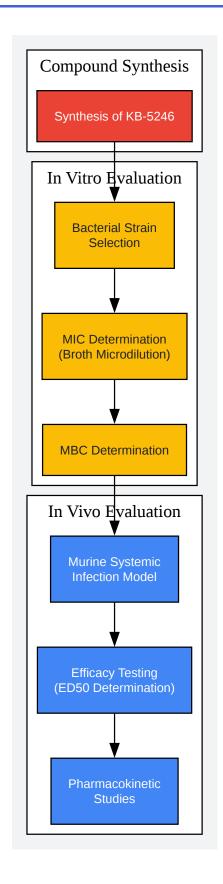
- Animal Model:
 - Male mice of a specific strain (e.g., ICR) are used.
- Induction of Infection:
 - Mice are intraperitoneally injected with a lethal dose of the test bacterium suspended in a medium like mucin to enhance virulence.
- Drug Administration:
 - KB-5246 is administered orally or subcutaneously at various doses at specified time points post-infection (e.g., 1 and 6 hours).
 - A control group receives the vehicle only.
- Observation and Endpoint:



- The survival of the mice is monitored for a defined period (e.g., 7 days).
- The 50% effective dose (ED50) is calculated based on the survival data.

Experimental Workflow Visualization





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Caption: General experimental workflow for **KB-5246** evaluation.



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